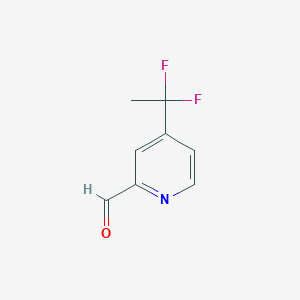

4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde

CAS No.:

Cat. No.: VC13127467

Molecular Formula: C8H7F2NO

Molecular Weight: 171.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7F2NO |

|---|---|

| Molecular Weight | 171.14 g/mol |

| IUPAC Name | 4-(1,1-difluoroethyl)pyridine-2-carbaldehyde |

| Standard InChI | InChI=1S/C8H7F2NO/c1-8(9,10)6-2-3-11-7(4-6)5-12/h2-5H,1H3 |

| Standard InChI Key | ATZDVAOKKUHFNH-UHFFFAOYSA-N |

| SMILES | CC(C1=CC(=NC=C1)C=O)(F)F |

| Canonical SMILES | CC(C1=CC(=NC=C1)C=O)(F)F |

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde is C₈H₇F₂NO, with a molecular weight of 171.14 g/mol. Its structure combines a pyridine backbone with two distinct functional groups:

-

Aldehyde group (CHO): Positioned at the 2-position, this group is highly reactive, enabling participation in condensation reactions (e.g., Schiff base formation) and serving as a precursor for further derivatization.

-

1,1-Difluoroethyl group (CF₂CH₃): Located at the 4-position, this group introduces electronegativity and lipophilicity, which can enhance metabolic stability in bioactive molecules.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde |

| Molecular Formula | C₈H₇F₂NO |

| Molecular Weight | 171.14 g/mol |

| Canonical SMILES | O=CC1=NC=CC(=C1)C(C)(F)F |

| InChI Key | MHZGIYDGBDGRQO-UHFFFAOYSA-N |

The presence of fluorine atoms creates a strong dipole moment, influencing the compound’s solubility and reactivity. The aldehyde group’s electrophilic nature makes it amenable to nucleophilic additions, while the pyridine ring provides a rigid aromatic framework for π-π interactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | 4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde | 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde |

|---|---|---|

| Molecular Weight | 171.14 g/mol | 171.14 g/mol |

| Boiling Point | Estimated 210–220°C | Not reported |

| Solubility | Moderate in polar aprotic solvents | Similar |

| LogP (Partition Coefficient) | ~1.5 (calculated) | ~1.5 |

The compound’s lipophilicity (LogP ≈ 1.5) suggests moderate membrane permeability, advantageous for drug design. Its aldehyde group’s reactivity enables conjugation with amines or hydrazines, forming imines or hydrazones, respectively.

Future Perspectives

Further studies should explore:

-

Catalytic asymmetric synthesis to access enantiomerically pure derivatives.

-

Biological screening for anticancer or antimicrobial activity.

-

Structure-activity relationships (SAR) to optimize substituent effects on target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume